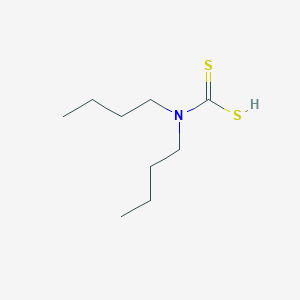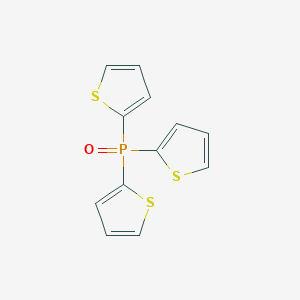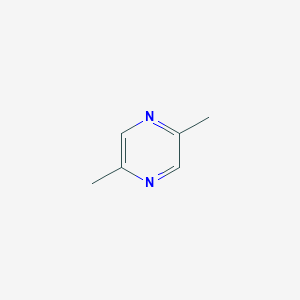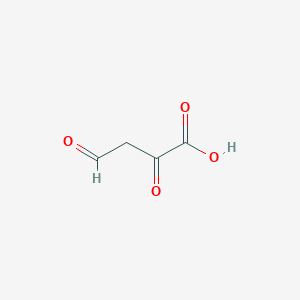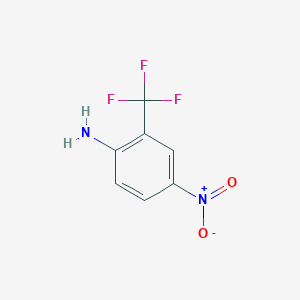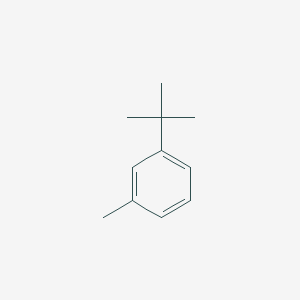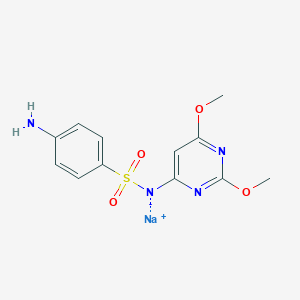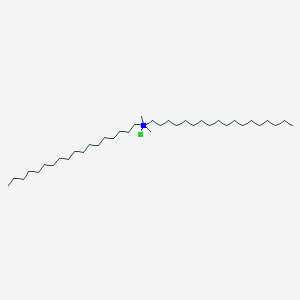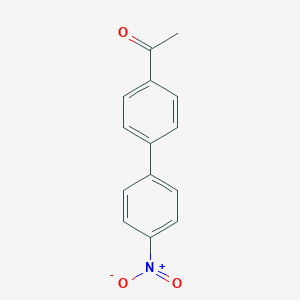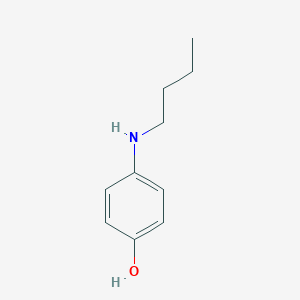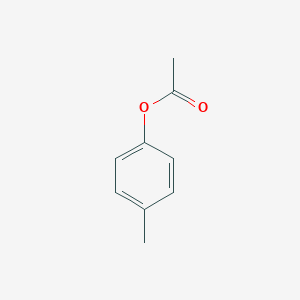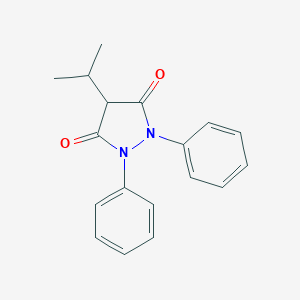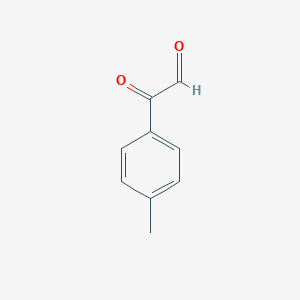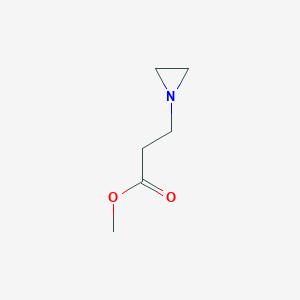
Methyl 3-(1-aziridinyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-aziridinyl)propionate, also known as MAP, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. MAP is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing a nitrogen atom.
Wirkmechanismus
The mechanism of action of Methyl 3-(1-aziridinyl)propionate is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Methyl 3-(1-aziridinyl)propionate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA repair, which can lead to increased DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-(1-aziridinyl)propionate in lab experiments is its potent cytotoxic effects on cancer cells. However, one limitation is that it can also be toxic to normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(1-aziridinyl)propionate, including the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer treatments, and the exploration of its potential use in other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(1-aziridinyl)propionate and to identify any potential side effects or limitations of its use.
Synthesemethoden
Methyl 3-(1-aziridinyl)propionate can be synthesized through a variety of methods, including the reaction of 3-bromo-propionic acid with sodium azide, followed by methylation with dimethyl sulfate. Other methods include the reaction of 3-bromo-propionic acid with sodium azide, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1-aziridinyl)propionate has been extensively studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and ovarian cancer cells. Methyl 3-(1-aziridinyl)propionate has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
CAS-Nummer |
1073-77-4 |
|---|---|
Produktname |
Methyl 3-(1-aziridinyl)propionate |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
methyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
IKMSGGHCWBSOOO-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CC1 |
Kanonische SMILES |
COC(=O)CCN1CC1 |
Andere CAS-Nummern |
1073-77-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



